molecular formula C18H14N2O5 B13791246 Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- CAS No. 92573-44-9

Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)-

Cat. No.: B13791246
CAS No.: 92573-44-9
M. Wt: 338.3 g/mol
InChI Key: OZDAPRNNRROKQF-UHFFFAOYSA-N
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Description

Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- typically involves the reaction of anthraquinone derivatives with oxamide precursors under specific conditions. Common reagents used in the synthesis may include anthraquinone, ethylene glycol, and oxalyl chloride. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions may yield hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: May have applications in studying biological processes and interactions.

    Medicine: Potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research and investigation.

Comparison with Similar Compounds

Similar Compounds

    Oxamide: A simpler compound with similar functional groups.

    Anthraquinone: A related compound with a similar structure.

    Hydroxyethyl derivatives: Compounds with hydroxyethyl groups that may have similar properties.

Uniqueness

Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is unique due to the combination of the oxamide, anthraquinonyl, and hydroxyethyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

92573-44-9

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-2-yl)-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C18H14N2O5/c21-8-7-19-17(24)18(25)20-10-5-6-13-14(9-10)16(23)12-4-2-1-3-11(12)15(13)22/h1-6,9,21H,7-8H2,(H,19,24)(H,20,25)

InChI Key

OZDAPRNNRROKQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO

Origin of Product

United States

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